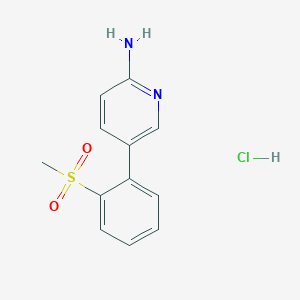
5-(2-Methanesulfonyl-phenyl)-pyridin-2-ylamine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a pyridine ring substituted with a methylsulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 2-(methylsulfonyl)phenylamine.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2-(methylsulfonyl)phenylamine attacks the 2-chloropyridine, resulting in the formation of the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds, depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, such as anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular pathways depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound shares a similar sulfonylphenyl group but has an indole ring instead of a pyridine ring.
2-(4-Methylsulfonylphenyl)pyrrole: Similar structure with a pyrrole ring.
Uniqueness
5-[2-(Methylsulfonyl)phenyl]-2-pyridinamine hydrochloride is unique due to its specific combination of a pyridine ring and a methylsulfonylphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
209959-31-9 |
|---|---|
Fórmula molecular |
C12H13ClN2O2S |
Peso molecular |
284.76 g/mol |
Nombre IUPAC |
5-(2-methylsulfonylphenyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C12H12N2O2S.ClH/c1-17(15,16)11-5-3-2-4-10(11)9-6-7-12(13)14-8-9;/h2-8H,1H3,(H2,13,14);1H |
Clave InChI |
UJLNOXSOXZZLQX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
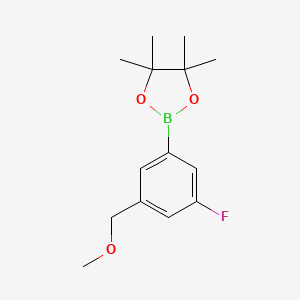
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)


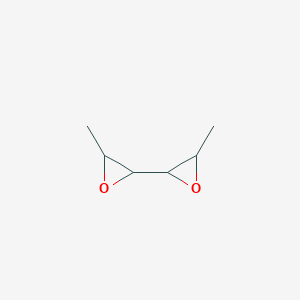
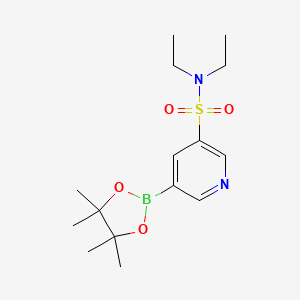
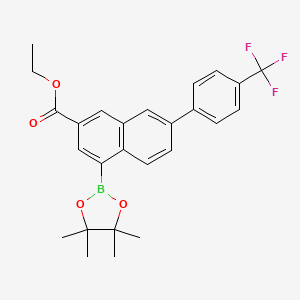
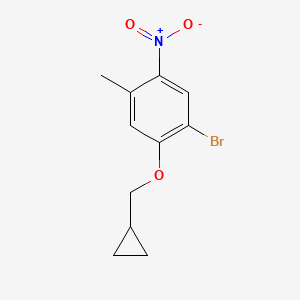


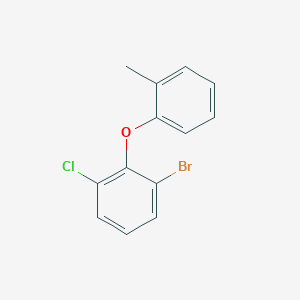
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
